Cas no 2580252-34-0 (Methyl 3-methyl-4-sulfamoylfuran-2-carboxylate)
Methyl 3-methyl-4-sulfamoylfuran-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 2580252-34-0
- EN300-27733429
- methyl 3-methyl-4-sulfamoylfuran-2-carboxylate
- Methyl 3-methyl-4-sulfamoylfuran-2-carboxylate
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- Inchi: 1S/C7H9NO5S/c1-4-5(14(8,10)11)3-13-6(4)7(9)12-2/h3H,1-2H3,(H2,8,10,11)
- InChI Key: HWSIKYPETLCKIK-UHFFFAOYSA-N
- SMILES: S(C1=COC(C(=O)OC)=C1C)(N)(=O)=O
Computed Properties
- Exact Mass: 219.02014356g/mol
- Monoisotopic Mass: 219.02014356g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 320
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 108Ų
Methyl 3-methyl-4-sulfamoylfuran-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27733429-0.05g |
methyl 3-methyl-4-sulfamoylfuran-2-carboxylate |
2580252-34-0 | 95.0% | 0.05g |
$972.0 | 2025-03-19 | |
| Enamine | EN300-27733429-0.1g |
methyl 3-methyl-4-sulfamoylfuran-2-carboxylate |
2580252-34-0 | 95.0% | 0.1g |
$1019.0 | 2025-03-19 | |
| Enamine | EN300-27733429-0.25g |
methyl 3-methyl-4-sulfamoylfuran-2-carboxylate |
2580252-34-0 | 95.0% | 0.25g |
$1065.0 | 2025-03-19 | |
| Enamine | EN300-27733429-0.5g |
methyl 3-methyl-4-sulfamoylfuran-2-carboxylate |
2580252-34-0 | 95.0% | 0.5g |
$1111.0 | 2025-03-19 | |
| Enamine | EN300-27733429-1.0g |
methyl 3-methyl-4-sulfamoylfuran-2-carboxylate |
2580252-34-0 | 95.0% | 1.0g |
$1157.0 | 2025-03-19 | |
| Enamine | EN300-27733429-2.5g |
methyl 3-methyl-4-sulfamoylfuran-2-carboxylate |
2580252-34-0 | 95.0% | 2.5g |
$2268.0 | 2025-03-19 | |
| Enamine | EN300-27733429-5.0g |
methyl 3-methyl-4-sulfamoylfuran-2-carboxylate |
2580252-34-0 | 95.0% | 5.0g |
$3355.0 | 2025-03-19 | |
| Enamine | EN300-27733429-10.0g |
methyl 3-methyl-4-sulfamoylfuran-2-carboxylate |
2580252-34-0 | 95.0% | 10.0g |
$4974.0 | 2025-03-19 | |
| Enamine | EN300-27733429-1g |
methyl 3-methyl-4-sulfamoylfuran-2-carboxylate |
2580252-34-0 | 1g |
$1157.0 | 2023-09-10 | ||
| Enamine | EN300-27733429-5g |
methyl 3-methyl-4-sulfamoylfuran-2-carboxylate |
2580252-34-0 | 5g |
$3355.0 | 2023-09-10 |
Methyl 3-methyl-4-sulfamoylfuran-2-carboxylate Related Literature
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on Methyl 3-methyl-4-sulfamoylfuran-2-carboxylate
Methyl 3-methyl-4-sulfamoylfuran-2-carboxylate (CAS No. 2580252-34-0): A Comprehensive Overview
Methyl 3-methyl-4-sulfamoylfuran-2-carboxylate (CAS No. 2580252-34-0) is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This furan derivative is characterized by its unique molecular structure, which combines a methyl ester group and a sulfamoyl moiety on a furan ring. Its CAS number 2580252-34-0 serves as a unique identifier in chemical databases, ensuring precise tracking and referencing in scientific literature.
The compound's molecular formula is C7H9NO5S, with a molecular weight of 219.21 g/mol. Its structure features a 3-methylfuran-2-carboxylate backbone, which is further modified by a 4-sulfamoyl group. This structural arrangement imparts distinct physicochemical properties, making it a valuable intermediate in synthetic chemistry. Researchers are particularly interested in its potential as a building block for drug discovery, especially in the development of novel bioactive molecules.
One of the key reasons for the growing interest in Methyl 3-methyl-4-sulfamoylfuran-2-carboxylate is its versatility in organic synthesis. The sulfamoyl group is known for its ability to participate in hydrogen bonding, which can enhance the binding affinity of potential drug candidates to biological targets. Additionally, the methyl ester functionality provides a handle for further chemical modifications, such as hydrolysis or transesterification, enabling the creation of diverse derivatives.
In recent years, the demand for furan-based compounds has surged due to their applications in pharmaceuticals, agrochemicals, and material science. This compound, with its CAS No. 2580252-34-0, is no exception. It has been explored as a precursor in the synthesis of heterocyclic compounds, which are often found in drugs targeting infectious diseases, inflammation, and metabolic disorders. The sulfamoyl group is particularly noteworthy, as it is a common pharmacophore in many FDA-approved drugs.
From a market perspective, Methyl 3-methyl-4-sulfamoylfuran-2-carboxylate is primarily supplied by specialized chemical manufacturers catering to the research and development sector. Its CAS number 2580252-34-0 ensures that it meets stringent quality standards, making it a reliable choice for academic and industrial laboratories. The compound is typically available in small quantities for research purposes, with purity levels exceeding 95%.
The synthesis of Methyl 3-methyl-4-sulfamoylfuran-2-carboxylate involves multi-step organic reactions, often starting from commercially available furan derivatives. Key steps include the introduction of the sulfamoyl group and the esterification of the carboxylate moiety. Researchers have optimized these processes to achieve high yields and minimal byproducts, ensuring the compound's suitability for further applications.
In the context of green chemistry, there is growing interest in developing sustainable methods for synthesizing Methyl 3-methyl-4-sulfamoylfuran-2-carboxylate. Efforts are underway to reduce the use of hazardous reagents and solvents, aligning with global trends toward environmentally friendly chemical production. This aligns with the broader push for sustainable pharmaceuticals and green synthesis in the chemical industry.
Another area of exploration is the compound's potential in cancer research. Preliminary studies suggest that furan derivatives with sulfamoyl groups may exhibit cytotoxic activity against certain cancer cell lines. While more research is needed, this has sparked interest in Methyl 3-methyl-4-sulfamoylfuran-2-carboxylate as a scaffold for designing new anticancer agents.
For researchers working with Methyl 3-methyl-4-sulfamoylfuran-2-carboxylate, proper handling and storage are essential. The compound should be stored in a cool, dry place, away from direct sunlight and moisture. Standard laboratory safety protocols, including the use of personal protective equipment (PPE), should always be followed when handling this chemical.
In summary, Methyl 3-methyl-4-sulfamoylfuran-2-carboxylate (CAS No. 2580252-34-0) is a promising compound with diverse applications in medicinal chemistry and drug discovery. Its unique structure, combining a furan ring, methyl ester, and sulfamoyl group, makes it a valuable tool for researchers. As the demand for innovative heterocyclic compounds grows, this compound is poised to play a significant role in advancing scientific and industrial applications.
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